1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazol-2-yl group, a piperidin-4-ylmethyl moiety, and a thiophen-2-ylurea segment, making it a unique and multifaceted molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the formation of the benzo[d]thiazol-2-yl core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.
Reduction reactions often involve hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution reactions typically require strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical, chemical, and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: Biologically, 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has shown promise in various assays. It can be used as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: In medicine, this compound has potential therapeutic applications. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.
Industry: Industrially, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These derivatives are structurally related and have been studied for their anti-inflammatory properties.
Uniqueness: 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for the exploration of diverse chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c23-17(21-16-6-3-11-24-16)19-12-13-7-9-22(10-8-13)18-20-14-4-1-2-5-15(14)25-18/h1-6,11,13H,7-10,12H2,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABDGLGNBSDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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